molecular formula C5H4N2O3 B160883 2-Hydroxy-3-nitropyridine CAS No. 137280-55-8

2-Hydroxy-3-nitropyridine

Cat. No.: B160883
CAS No.: 137280-55-8
M. Wt: 140.10 g/mol
InChI Key: JKNMOMXKEVXBKT-UHFFFAOYSA-N
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Description

2-Hydroxy-3-nitropyridine, also known as 3-Nitro-2-pyridinol or 3-Nitro-2-pyridone, is a chemical compound with the molecular formula C5H4N2O3 . It has a molecular weight of 140.10 . The compound appears as a yellow crystalline powder .


Synthesis Analysis

The synthesis of 3-hydroxy-2-nitropyridine involves the addition of 10g of 3-hydroxypyridine, 80ml of ethyl acetate, 4.2g of KNO3, and 21ml of acetic anhydride into a 250mL three-necked flask . The mixture is heated at 45°C with magnetic stirring. After the reaction is completed, it is cooled to room temperature, filtered, and washed with a small amount of ethyl acetate . The filtrate is then adjusted to neutrality with a saturated NaOH solution and extracted with ethyl acetate . The extract is added to activated carbon and heated under reflux for 1 hour, then cooled and filtered . The filtrate is dried with anhydrous magnesium sulfate, filtered, concentrated on a rotary evaporator, and dried in a drying oven . This process yields 11.9 g of 3-hydroxy-2-nitropyridine, with a yield of 81% .


Molecular Structure Analysis

The molecular structure and vibrational spectra of this compound have been investigated by Hartree-Fock and Density Functional Theory (DFT) using standard B3LYP functional and 6-311G (d) and 6-311G (3d,2p) basis sets .


Chemical Reactions Analysis

This compound reacts with phosphorus pentachloride and phosphoryl chloride to yield 2-chloro-3-nitropyridine .


Physical and Chemical Properties Analysis

This compound has a melting point of 224-225°C . It is slightly soluble in benzene, ether, petroleum ether, and cold water, but soluble in hot water and hot alcohol . It is easily soluble in dilute alkali .

Scientific Research Applications

Vibrational Spectral Studies

2-Hydroxy-3-nitropyridine has been the subject of various vibrational spectral studies. Balachandran, Lakshmi, and Janaki (2012) analyzed its conformational stability and conducted vibrational analyses using infrared absorption and Raman spectroscopy combined with Density Functional Theory (DFT) simulations (Balachandran, Lakshmi, & Janaki, 2012). Similarly, Karnan, Balachandran, and Murugan (2012) investigated the optimized molecular structure and corresponding vibrational assignments of 3-hydroxy-6-methyl-2-nitropyridine using various DFT methods (Karnan, Balachandran, & Murugan, 2012).

Molecular Structure and Energy Analysis

F. Ucun, Vesile Güçlü, and A. Sağlam (2008) focused on the molecular structures, vibrational frequencies, and corresponding vibrational assignments of this compound using ab initio Hartree-Fock and DFT methods (Ucun, Güçlü, & Sağlam, 2008).

Applications in Organic Synthesis

Charles O. Okafor (1976) explored the reactions of 2-amino-3-hydroxypyridine with 2-chloro-3-nitropyridine, demonstrating its utility in the synthesis of various organic compounds (Okafor, 1976). Additionally, Smirnov et al. (1971) studied the nitration of 2-methoxy-3-hydroxypyridine, providing insights into the orientation of nitro groups in pyridine rings (Smirnov et al., 1971).

Chemical Reactivity and Bond Analysis

Research by Zhang et al. (2006) on the crystal structure of 3,5-dinitro-2-pyridone, derived from this compound, sheds light on its chemical reactivity and bond strength, important for understanding its applications in materials science and chemistry (Zhang et al., 2006).

Catalytic Applications

Masakazu Nakano et al. (2001) described an efficient method for the p-methoxybenzylation of hydroxy groups with 2-(4-methoxybenzyloxy)-3-nitropyridine, highlighting its potential in catalysis (Nakano, Kikuchi, Matsuo, & Mukaiyama, 2001).

Microbial Transformation Studies

T. Tully et al. (2012) conducted a microbial transformation study of 2-amino-4-methyl-3-nitropyridine, which can provide insights into biotechnological applications of similar compounds (Tully et al., 2012).

Mechanism of Action

The reaction mechanism is not an electrophilic aromatic substitution but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Safety and Hazards

When handling 2-Hydroxy-3-nitropyridine, it is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed . Personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

Future Directions

3-Hydroxy-2-nitropyridine may be used in the synthesis of novel sulfonates that are potent inhibitors of cell proliferation and tubulin polymerization .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Hydroxy-3-nitropyridine involves a series of reactions starting from pyridine. The first step is the nitration of pyridine to form 3-nitropyridine, followed by reduction to 3-aminopyridine. The final step involves the addition of a hydroxyl group to the 2-position of 3-aminopyridine to form 2-Hydroxy-3-nitropyridine.", "Starting Materials": [ "Pyridine", "Nitric acid", "Sulfuric acid", "Hydrogen gas", "Palladium on carbon", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Nitration of Pyridine", "- Add pyridine to a mixture of nitric acid and sulfuric acid", "- Heat the mixture to 80-90°C for several hours while stirring", "- Cool the mixture and pour it into ice-cold water", "- Collect the yellow solid by filtration and wash it with water", "- Dry the product to obtain 3-nitropyridine", "Step 2: Reduction of 3-Nitropyridine", "- Dissolve 3-nitropyridine in a mixture of hydrogen gas and palladium on carbon catalyst", "- Heat the mixture to 60°C under pressure for several hours", "- Filter the mixture to remove the catalyst and evaporate the solvent", "- Dissolve the residue in dilute sodium hydroxide solution", "- Acidify the solution with dilute hydrochloric acid to obtain 3-aminopyridine", "Step 3: Addition of Hydroxyl Group", "- Dissolve 3-aminopyridine in dilute sodium hydroxide solution", "- Add hydrogen peroxide slowly to the solution while stirring", "- Heat the mixture to 60-70°C for several hours", "- Cool the mixture and acidify it with dilute hydrochloric acid", "- Collect the yellow solid by filtration and wash it with water", "- Dry the product to obtain 2-Hydroxy-3-nitropyridine" ] }

CAS No.

137280-55-8

Molecular Formula

C5H4N2O3

Molecular Weight

140.10 g/mol

IUPAC Name

3-nitro-3H-pyridin-2-one

InChI

InChI=1S/C5H4N2O3/c8-5-4(7(9)10)2-1-3-6-5/h1-4H

InChI Key

JKNMOMXKEVXBKT-UHFFFAOYSA-N

SMILES

C1=CNC(=O)C(=C1)[N+](=O)[O-]

Canonical SMILES

C1=CC(C(=O)N=C1)[N+](=O)[O-]

6332-56-5

Pictograms

Irritant

Synonyms

2-H-3-NPy
2-hydroxy-3-nitropyridine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 2-hydroxy-3-nitropyridine and how is it typically characterized?

A: this compound (C5H4N2O3) is an organic compound with a molecular weight of 140.09 g/mol. It features a pyridine ring substituted with a hydroxyl group at position 2 and a nitro group at position 3. [] Structural characterization commonly involves techniques like Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. These techniques provide valuable information about the vibrational frequencies of the molecule's bonds, allowing researchers to confirm its structure and study its properties. [] Additionally, X-ray diffraction analysis has been used to determine the crystal structure of its derivative, 3,5-dinitro-2-pyridone. []

Q2: How does the structure of this compound lend itself to tautomerization, and what implications does this have for its use in assays?

A: The presence of both a hydroxyl group and a ring nitrogen in this compound allows it to exist in two tautomeric forms: the enol form (this compound) and the keto form (3-nitro-2(1H)-pyridone). [] This tautomerization is particularly useful in the development of continuous spectrophotometric assays for glycosidases. When this compound is linked to a sugar to form a glycoside, enzymatic cleavage releases the free compound. The free this compound quickly tautomerizes to 3-nitro-2(1H)-pyridone, causing a significant shift in absorbance (approximately 60 nm) detectable even in acidic environments. This allows for real-time monitoring of the enzymatic reaction. []

Q3: Can you describe the photochemical behavior of this compound observed in matrix isolation studies?

A: Matrix isolation studies employing infrared spectroscopy have revealed intriguing photochemical properties of this compound. [] Upon UV and visible light irradiation (λ>350 nm), the compound, initially present in its enol form, undergoes isomerization to its keto form. Interestingly, a transient species corresponding to a syn-enol intermediate was detected during irradiation. When irradiation ceased, the syn-enol reverted entirely back to the original anti-enol form. This reversible process, not observed in deuterated analogues, suggests a hydrogen-atom tunneling mechanism for the syn-to-anti isomerization. Furthermore, exposing the compound to UV irradiation at a specific wavelength (λ=365+/-10 nm) without visible light resulted in the formation of an aci-nitro form. []

Q4: How has this compound been utilized in the synthesis of phosphorus ylides?

A: this compound plays a crucial role as a reactant in the synthesis of stable phosphorus ylides. Reacting triphenylphosphine with dialkyl acetylenedicarboxylates in the presence of this compound leads to the formation of these ylides. [] The resulting ylides may exhibit geometrical isomerism due to restricted rotation around specific carbon-carbon double bonds, a consequence of conjugation with the ylide moiety. The stability and conformation of the resulting Z- or E-isomers can be further investigated using theoretical calculations. []

Q5: What are the applications of this compound in the context of energetic materials?

A: Derivatives of this compound, particularly 2-hydroxyl-3,5-dinitropyridine, have garnered significant attention for their potential applications as energetic materials. [] Notably, 2-hydroxyl-3,5-dinitropyridine and its metal complexes exhibit desirable characteristics such as a high explosion temperature and low sensitivity. These properties make them suitable candidates for use as energetic catalysts in solid propellants, allowing for the fine-tuning and enhancement of propellant performance. []

Q6: Are there computational chemistry methods that have been applied to study this compound and its derivatives?

A: Yes, computational chemistry methods, particularly density functional theory (DFT) calculations, have proven invaluable in understanding the properties and behavior of this compound. These calculations provide insights into various aspects, including the dynamics of hydrogen-atom migrations between different isomers. [] Moreover, DFT studies combined with spectroscopic data have been used to assign vibrational frequencies and elucidate the molecule's vibrational modes. [] This type of analysis is crucial for predicting how the molecule will interact with light and other molecules.

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